3-phenyl-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide
Description
The compound 3-phenyl-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide (molecular formula: C₃₀H₃₁N₅O₂) features a propanamide backbone with a phenyl group at the 3-position and a cyclohexyl moiety substituted with a pyridinyl-oxadiazole ring. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capacity, making it a common pharmacophore in drug discovery .
Properties
IUPAC Name |
3-phenyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-19(10-9-17-7-3-1-4-8-17)25-22(13-5-2-6-14-22)21-24-20(26-28-21)18-11-15-23-16-12-18/h1,3-4,7-8,11-12,15-16H,2,5-6,9-10,13-14H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRNZGURCFVHAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=CC=NC=C3)NC(=O)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization reactions involving hydrazides and carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Pyridine Ring: This step often involves nucleophilic substitution reactions where the pyridine ring is introduced to the oxadiazole core.
Formation of the Cyclohexyl Group: This can be done through hydrogenation reactions of aromatic rings or by using cyclohexyl halides in substitution reactions.
Final Coupling: The phenyl group is introduced through coupling reactions, such as Suzuki or Heck coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halides, organometallic compounds, and acids/bases are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the oxadiazole moiety. For instance, derivatives similar to 3-phenyl-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide have shown promising activity against various cancer cell lines. The mechanism of action is often attributed to the ability of these compounds to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Case Study:
A study demonstrated that certain oxadiazole derivatives exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil against breast cancer cell lines (MCF-7), indicating their potential as effective anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. The presence of the pyridine and oxadiazole rings contributes to its ability to disrupt bacterial cell membranes and inhibit growth.
Case Study:
In vitro assays revealed that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum antimicrobial potential .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the oxadiazole or pyridine rings can enhance biological activity.
Table 1: Structure-Activity Relationship Insights
Synthetic Approaches
The synthesis of this compound involves multi-step reactions that typically include cyclization and coupling reactions.
Synthesis Overview:
- Formation of the oxadiazole ring through condensation reactions.
- Introduction of the pyridine moiety via nucleophilic substitution.
- Coupling with cyclohexanamine derivatives to yield the final product.
Mechanism of Action
The mechanism of action of 3-phenyl-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations
Substituent Impact on Physicochemical Properties :
- The 2-chlorophenyl analogue () introduces a halogen, likely increasing lipophilicity (logP) compared to the target compound’s phenyl group. However, this could reduce aqueous solubility, a critical factor in bioavailability .
- Nitro and halogenated aryl groups in CB2-targeted compounds () demonstrate improved receptor binding, suggesting that electron-withdrawing groups on the oxadiazole ring enhance interactions with hydrophobic pockets .
Biological Relevance: While the target compound’s biological target is unspecified, analogues like the CB2-selective compounds () and SARS-CoV-2 protease binders () highlight the versatility of the oxadiazole scaffold in targeting diverse proteins .
Research Findings and Data Tables
Biological Activity
3-Phenyl-N-(1-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent coupling with cyclohexyl and phenyl groups. The general synthetic route may include:
- Formation of the Oxadiazole Ring : The oxadiazole moiety is synthesized through cyclization reactions involving hydrazides and carboxylic acids.
- Coupling Reactions : The oxadiazole derivative is then coupled with the cyclohexyl and phenyl groups under controlled conditions to yield the final product.
Biological Activity
Recent studies have highlighted various biological activities associated with this compound, including:
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit promising anticancer properties. For instance:
- Cell Line Studies : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma), with IC50 values ranging from 0.12 to 2.78 µM .
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Interaction : The oxadiazole ring contributes to binding interactions with specific enzymes or receptors involved in cancer progression.
- Apoptosis Induction : Studies have demonstrated that related compounds can increase p53 expression levels and activate caspase pathways leading to apoptosis in cancer cells .
Other Biological Activities
In addition to anticancer properties, there are indications that compounds containing the oxadiazole structure may possess:
- Antimicrobial Activity : Preliminary evaluations suggest potential antibacterial and antifungal activities against various pathogens .
Case Studies
Several case studies have been conducted to evaluate the biological activity of oxadiazole derivatives:
- Cytotoxicity Assays : In vitro assays have shown that specific derivatives demonstrate higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
- Molecular Docking Studies : These studies reveal strong hydrophobic interactions between the aromatic rings of oxadiazole derivatives and amino acid residues in target proteins, suggesting a plausible binding affinity that could be exploited for drug design .
Data Tables
| Biological Activity | IC50 Values (µM) | Cell Lines Tested |
|---|---|---|
| Anticancer Activity | 0.12 - 2.78 | MCF-7, A549, A375 |
| Antimicrobial Activity | Varies | Various Pathogens |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
